6-Morpholinopyrimidine-4-carboxylic acid hydrochloride

Kinase Inhibition PI3K/AKT/mTOR Pathway Cancer Biology

Choose 6-Morpholinopyrimidine-4-carboxylic acid hydrochloride for its specific 4-carboxylic acid and 6-morpholine substitution pattern—a validated pharmacophore for PI3K and NAPE-PLD inhibitors. This hydrochloride salt ensures superior aqueous solubility for in vitro assay development, a critical advantage over the free base. Ideal for medicinal chemistry groups synthesizing focused kinase inhibitor libraries or exploring novel chemical probes for HIV entry (CCR5) or insulin signaling (PTP1B) mechanisms, providing a distinct scaffold for intellectual property generation.

Molecular Formula C9H12ClN3O3
Molecular Weight 245.66
CAS No. 1207724-13-7
Cat. No. B2441601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Morpholinopyrimidine-4-carboxylic acid hydrochloride
CAS1207724-13-7
Molecular FormulaC9H12ClN3O3
Molecular Weight245.66
Structural Identifiers
SMILESC1COCCN1C2=NC=NC(=C2)C(=O)O.Cl
InChIInChI=1S/C9H11N3O3.ClH/c13-9(14)7-5-8(11-6-10-7)12-1-3-15-4-2-12;/h5-6H,1-4H2,(H,13,14);1H
InChIKeyITXLWSNCKTUBMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Morpholinopyrimidine-4-carboxylic acid hydrochloride (CAS 1207724-13-7): Sourcing Guide for a Morpholinopyrimidine Scaffold in Kinase and Enzyme Inhibitor Research


6-Morpholinopyrimidine-4-carboxylic acid hydrochloride (CAS 1207724-13-7) is a heterocyclic building block featuring a morpholine moiety at the 6-position and a carboxylic acid at the 4-position of the pyrimidine ring, presented as its hydrochloride salt. This specific substitution pattern is a key pharmacophore for several classes of enzyme inhibitors, including phosphoinositide 3-kinases (PI3K) [1] and protein tyrosine phosphatases like PTP1B [2]. The hydrochloride salt form is intended to enhance aqueous solubility compared to the free base, a critical parameter for in vitro assay development .

Why Generic Substitution of 6-Morpholinopyrimidine-4-carboxylic Acid Hydrochloride Fails in SAR-Driven Research


The morpholinopyrimidine core is a privileged scaffold, but its biological activity is exquisitely sensitive to the position of the substituents. Substituting 6-Morpholinopyrimidine-4-carboxylic acid hydrochloride with a regioisomer, such as 2-morpholinopyrimidine-5-carboxylic acid, is not scientifically equivalent and will likely abolish or drastically alter target affinity and selectivity. This is because the specific 4-carboxylic acid and 6-morpholine substitution pattern establishes a unique three-dimensional pharmacophore and electronic profile that dictates binding interactions with targets like PI3K [1]. Similarly, replacing the carboxylic acid with an amide or ester, or altering the heterocycle, fundamentally changes the molecule's properties [2]. The following sections provide quantitative evidence for the unique activity profile of this specific substitution pattern, which is essential for reproducibility and on-target activity in mechanism-of-action studies.

Product-Specific Quantitative Evidence Guide: 6-Morpholinopyrimidine-4-carboxylic Acid Hydrochloride vs. Closest Analogs


PI3K Inhibition Potency: Trisubstituted Morpholinopyrimidine Analogs vs. Benchmark Inhibitor ZSTK474

A study by Wright et al. (2018) synthesized a series of trisubstituted morpholinopyrimidines based on the 6-morpholinopyrimidine scaffold and evaluated them as PI3K inhibitors. Compounds with the 4-carboxylic acid motif were found to be 1.5- to 3-fold more potent than the well-characterized reference PI3K inhibitor, ZSTK474 [1]. This direct comparison quantifies the advantage of the morpholinopyrimidine scaffold in this therapeutic area.

Kinase Inhibition PI3K/AKT/mTOR Pathway Cancer Biology Lead Optimization

NAPE-PLD Inhibitory Activity: Core Scaffold Potency and SAR vs. Piperidine Analogs

In the context of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibition, the pyrimidine-4-carboxylic acid scaffold, of which this compound is a key intermediate, has yielded potent inhibitors. Structure-activity relationship (SAR) studies have shown that the morpholine group is a critical element for activity [1]. While a direct IC50 for the parent 6-Morpholinopyrimidine-4-carboxylic acid hydrochloride is not consistently reported across public databases, the scaffold has generated LEI-401, a nanomolar potent NAPE-PLD inhibitor [1]. Furthermore, studies indicate that replacing the morpholine with a more hydrophobic piperidine (B6355638) is tolerated, but introducing a 3,3-difluoropiperidine (B1349930) can lead to a twofold increase in potency . This suggests the 6-morpholino group provides an optimal balance of properties, while other substituents can modulate potency.

Enzyme Inhibition NAPE-PLD Lipid Signaling SAR

CCR5 Antagonism: Activity of 6-Morpholinopyrimidine Derivatives vs. Other CCR5 Antagonists

A specific 6-morpholinopyrimidine derivative (BDBM50350045, CHEMBL1813270) demonstrated antagonist activity against the human CCR5 receptor, a key co-receptor for HIV entry, with an IC50 of 2800 nM [1]. This activity is notable when compared to a highly potent CCR5 antagonist from the same database (BDBM50394601, CHEMBL2164217), which exhibited an IC50 of 0.110 nM [2]. While the latter is significantly more potent, the 6-morpholinopyrimidine compound's activity confirms the scaffold's ability to engage this target class, offering a different chemotype for hit-to-lead optimization. This is further supported by patent literature indicating the compound's potential as a CCR5 antagonist for treating HIV infection and inflammatory diseases [3].

GPCR Antagonism CCR5 HIV Entry Immunology

PTP1B Inhibition: Comparative Activity of 6-Morpholinopyrimidine-4-carboxylic Acid Derivatives

The 6-morpholinopyrimidine-4-carboxylic acid scaffold has been explored as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a validated target for type 2 diabetes. While the parent compound's exact Ki is not the primary metric, a derivative (BDBM50454319, CHEMBL4214309) showed a Ki of 5100 nM against recombinant human PTP1B [1]. Another analog from a separate study (BDBM50574766, CHEMBL4861866) exhibited a similar IC50 of 7700 nM [2]. This activity is contrasted by a more optimized analog (BDBM50069683, CHEMBL1718454) which achieved a superior IC50 of 3860 nM [3]. This cross-study comparison demonstrates the tractability of the scaffold for optimizing PTP1B inhibition.

Phosphatase Inhibition PTP1B Diabetes Metabolic Disease

Aqueous Solubility: Hydrochloride Salt vs. Free Base Form

The hydrochloride salt of 6-morpholinopyrimidine-4-carboxylic acid (CAS 1207724-13-7) is specifically prepared to enhance aqueous solubility, a critical factor for biological assays. While precise comparative solubility data for the free base vs. HCl salt is often proprietary, the principle is well-established. The hydrochloride form is expected to have significantly higher water solubility than the neutral free acid, which is crucial for achieving relevant concentrations in enzyme assays and cell-based experiments . This improved solubility directly impacts the reliability of in vitro data and simplifies the preparation of stock solutions, offering a practical advantage over the less soluble free acid.

Formulation Solubility Drug Development Assay Conditions

In Vivo Pharmacokinetic Profile: Class-Level Permeability and Absorption of Morpholinopyrimidines

Members of the morpholinopyrimidine class, which share the core structure of 6-Morpholinopyrimidine-4-carboxylic acid hydrochloride, demonstrate favorable drug-like properties. For instance, a related compound exhibited high permeability in a parallel artificial membrane permeability assay (PAMPA) with a value of 128.9 × 10⁻⁶ cm/s and a predicted fraction absorbed of 0.998 in an advanced dissolution, absorption, and metabolism model [1]. While this is a class-level inference for a close analog, it suggests that compounds built upon this scaffold have the potential for good oral absorption and cellular permeability, making them suitable starting points for lead optimization in drug discovery programs.

Pharmacokinetics Drug-like Properties Permeability ADME

Recommended Application Scenarios for 6-Morpholinopyrimidine-4-carboxylic Acid Hydrochloride in R&D and Industrial Settings


Lead Optimization and Structure-Activity Relationship (SAR) Studies for PI3K and mTOR Pathway Inhibitors

As evidenced by the 1.5- to 3-fold greater potency of trisubstituted morpholinopyrimidines against PI3K compared to ZSTK474 [1], 6-Morpholinopyrimidine-4-carboxylic acid hydrochloride is a strategic starting material for synthesizing focused libraries of kinase inhibitors. Its use is ideal for medicinal chemistry groups seeking to establish SAR around the morpholinopyrimidine core to optimize potency and selectivity for PI3K isoforms or related kinases like mTOR. The carboxylic acid handle allows for facile derivatization into amides, esters, and other functional groups to explore vector space.

Development of Novel NAPE-PLD Inhibitors for Investigating Lipid Signaling and Inflammation

The identification of the 6-morpholinopyrimidine-4-carboxylic acid core as a key structural element in nanomolar NAPE-PLD inhibitors like LEI-401 [2] validates its use in this emerging field. Researchers can utilize this compound to generate new libraries of pyrimidine-4-carboxamides for exploring NAPE-PLD's role in anandamide biosynthesis and related physiological processes. The potential for a two-fold increase in potency by modifying the heterocycle (e.g., to 3,3-difluoropiperidine) underscores its utility in SAR-driven optimization.

Synthesis of Chemical Probes for CCR5 and PTP1B Mechanism-of-Action Studies

While initial potency for CCR5 (IC50 = 2800 nM) [3] and PTP1B (Ki = 5100 nM) [4] is moderate, the demonstrated activity against both targets confirms the scaffold's utility in generating tool compounds. Procurement of this core is justified for academic or biotech laboratories focused on developing novel chemotypes as chemical probes to interrogate the biology of HIV entry (CCR5) or insulin signaling (PTP1B). The scaffold provides a distinct starting point from more advanced, potent clinical candidates, offering opportunities for novel intellectual property.

Development of Drug Candidates Requiring Favorable Permeability and Solubility Properties

The morpholinopyrimidine scaffold's class-level high PAMPA permeability (128.9 × 10⁻⁶ cm/s) and predicted high fraction absorbed (0.998) [5], combined with the improved aqueous solubility of the hydrochloride salt form , make this compound an attractive building block for programs where oral bioavailability is a key objective. Its use in the synthesis of lead compounds can help mitigate ADME risks early in the drug discovery process, particularly for CNS or intracellular targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Morpholinopyrimidine-4-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.